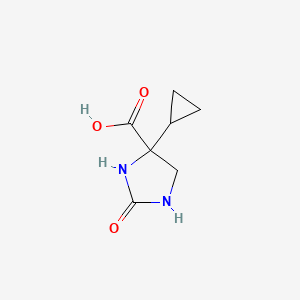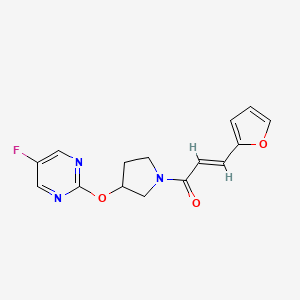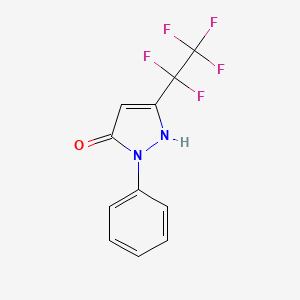
3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The pentafluoroethyl group is a highly electronegative group, which could significantly affect the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrazole ring substituted with a phenyl group at the 1-position and a pentafluoroethyl group at the 3-position. The presence of the highly electronegative pentafluoroethyl group could significantly influence the compound’s electronic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the phenyl ring, and the pentafluoroethyl group. The pyrazole ring is a site of potential nucleophilic and electrophilic substitution. The pentafluoroethyl group is highly electronegative and could potentially undergo various perfluoroalkyl-specific reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pentafluoroethyl group could impart significant polarity to the molecule, affecting properties like solubility and boiling/melting points .Scientific Research Applications
Synthesis of 1-Phenyl-1H-Pyrazole Derivatives : A study by Arbačiauskienė et al. (2009) utilized 1-phenyl-1H-pyrazol-3-ol as a versatile synthon for creating various 1-phenyl-1H-pyrazole derivatives. This process involved treatments like bromination and iodination, leading to the synthesis of halogenated derivatives, which were then used in palladium-catalyzed cross-coupling reactions to yield aryl- and carbo-functionally substituted 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).
Tautomerism Studies : In another study by Arbačiauskienė et al. (2018), the tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one was investigated. The research revealed its existence predominantly as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents, offering insights into the structural dynamics of these compounds (Arbačiauskienė et al., 2018).
Efficient Synthetic Routes for Pyrazoles : Grünebaum et al. (2016) presented an improved synthesis method for trifluoromethyl substituted pyrazoles. This synthesis emphasized cost-effectiveness and the use of easily available materials, highlighting the importance of practical and economical approaches in chemical synthesis (Grünebaum et al., 2016).
Catalyst-Free Synthesis in Aqueous Media : Yao et al. (2007) described a method for synthesizing 4,4′-arylmethylene-bis(3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5-ol) effectively in aqueous media without a catalyst. This approach underscores the trend towards environmentally benign procedures in chemical synthesis (Yao et al., 2007).
Regiocontrolled Methylation for Antipyrine Analogs : Nemytova et al. (2018) developed approaches for regiocontrolled N-, O-, and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols. This led to the synthesis of polyfluorinated antipyrine analogs with significant analgesic activity, demonstrating the compound's potential in pharmaceutical applications (Nemytova et al., 2018).
Antibacterial Activity Studies : Research by Leelakumar et al. (2022) on 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole revealed its antibacterial properties. This study synthesized various analogues and evaluated their antibacterial activity against different bacterial strains (Leelakumar et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5N2O/c12-10(13,11(14,15)16)8-6-9(19)18(17-8)7-4-2-1-3-5-7/h1-6,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXHWCNJEFSBNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)C(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)
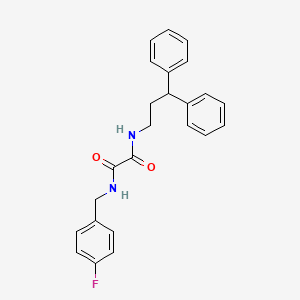
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)
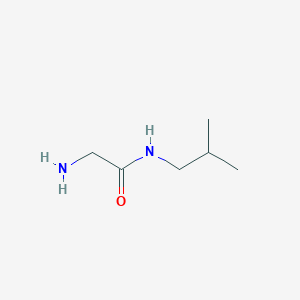
![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)
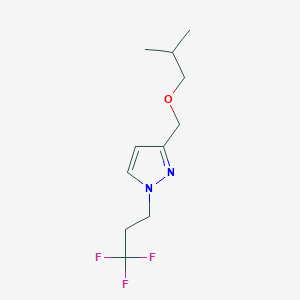
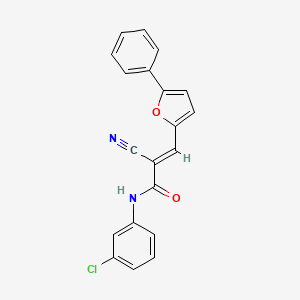
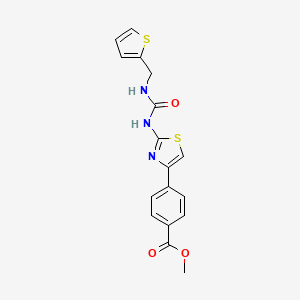
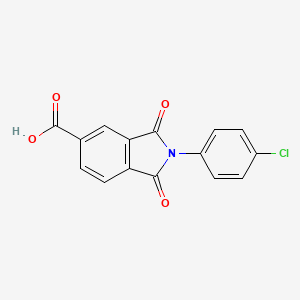
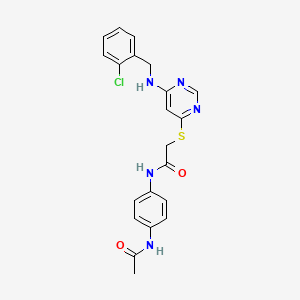
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)
